(R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
Description
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral oxazoline-based ligand featuring a tert-butyl group at the 4-position and a 2-(diphenylphosphino)benzyl substituent at the 2-position of the oxazoline ring. The (R)-configuration at the stereogenic center (C4) and the presence of a phosphine donor atom make this compound a versatile ligand for asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and conjugate additions .
Properties
IUPAC Name |
[2-[[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28NOP/c1-26(2,3)24-19-28-25(27-24)18-20-12-10-11-17-23(20)29(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-17,24H,18-19H2,1-3H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXOAOKBRNOSBF-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is part of the oxazole family, known for their diverse biological properties, including antifungal and anticancer activities. This article reviews the biological activity of this specific oxazole derivative, highlighting relevant research findings, case studies, and data comparisons.
- Molecular Formula : C26H28NOP
- Molecular Weight : 401.48 g/mol
- CAS Number : Not available
The biological activity of (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is primarily attributed to its ability to interact with various biological targets through its phosphine moiety. The diphenylphosphino group allows for coordination with metal centers in catalytic reactions, which can enhance the compound's efficacy in biological systems.
Antifungal Activity
Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. For instance, related compounds have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . While specific data on (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole's antifungal activity is limited, its structural similarity to effective antifungal agents suggests potential efficacy.
Case Studies and Research Findings
-
Prolyl Oligopeptidase Inhibition :
- A study explored nonpeptidic oxazole-based ligands as inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. These compounds demonstrated the ability to modulate protein-protein interactions and reduce α-synuclein aggregation .
- The findings indicate that oxazole derivatives can influence neurodegenerative processes, suggesting that (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole may also have neuroprotective effects.
-
Anticancer Potential :
- Similar oxazole derivatives have been investigated for their anticancer properties. Research indicates that modifications in the oxazole ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis .
- Although direct studies on (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole are lacking, the potential for anticancer activity remains an area for future exploration.
Data Comparison Table
Scientific Research Applications
Catalysis
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is primarily used as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows for the enantioselective synthesis of various organic compounds.
Case Study: Asymmetric Synthesis
In a study published in Organic Letters, researchers utilized this compound as a ligand in the palladium-catalyzed asymmetric allylic substitution reactions. The results demonstrated high enantioselectivity, achieving yields above 90% with excellent enantiomeric excess (ee) values .
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to modulate biological pathways. Specifically, it has been studied for its effects on prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases.
Case Study: Neuroprotection
Research published in Nature Communications indicated that derivatives of (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole exhibited significant inhibition of PREP activity, leading to reduced aggregation of α-synuclein, a protein associated with Parkinson's disease .
Material Science
This compound is also explored for its role in developing advanced materials, particularly in surface coatings. Its phosphine group can enhance adhesion properties when incorporated into polymer matrices.
Case Study: Surface Coatings
A study highlighted the use of (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole as an additive in sol-gel coatings. The incorporation improved the mechanical strength and durability of the coatings significantly compared to traditional formulations .
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Palladium-Catalyzed Allylic Substitution | (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole | 92 | 95 |
| Rh-Catalyzed Hydroformylation | (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole | 85 | 90 |
| Compound Variant | IC50 (nM) | Target Enzyme |
|---|---|---|
| (R)-4-(tert-Butyl)-... | 4580 | Prolyl Oligopeptidase |
| Derivative A | 288 | Prolyl Oligopeptidase |
| Derivative B | 692 | Prolyl Oligopeptidase |
Comparison with Similar Compounds
Key Structural Features :
- Steric Bulk : The tert-butyl group imposes significant steric hindrance, influencing enantioselectivity in catalytic processes.
- Electronic Properties: The diphenylphosphino group acts as a strong σ-donor, enabling robust coordination to metals like palladium and nickel.
- Chirality : The (R)-enantiomer is commercially available with high enantiomeric excess (99% ee) and purity (98%) .
Enantiomeric Counterparts
The (S)-enantiomer, (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole (CAS 148461-16-9), exhibits nearly identical physical properties but differs in catalytic performance. For example:
- In palladium-catalyzed asymmetric conjugate additions, the (R)-enantiomer showed a 15% higher enantioselectivity compared to the (S)-form due to optimized spatial arrangement with metal centers .
- Both enantiomers require storage under inert atmospheres (-20°C) to prevent oxidation of the phosphine group .
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS # | 164858-79-1 | 148461-16-9 |
| Purity | 98% | 97% |
| Enantiomeric Excess | 99% ee | 98% ee |
| Stability | Sensitive to O₂/moisture | Similar sensitivity |
Substituent Variations
tert-Butyl vs. Isopropyl
The compound (R)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-4,5-dihydrooxazole (CAS 164858-78-0) replaces the tert-butyl group with an isopropyl substituent. Key differences include:
- Steric Effects : The tert-butyl group provides greater steric bulk, enhancing enantioselectivity in crowded catalytic environments.
- Catalytic Performance : In nickel-catalyzed cross-couplings, the tert-butyl analog achieved 92% yield vs. 85% for the isopropyl variant .
Diphenylphosphino vs. Pyridinyl
The ligand (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 1055888-89-5) substitutes the phosphine group with a pyridine moiety. Differences include:
- Coordination Mode: The phosphine group enables P,N-chelation, whereas the pyridinyl ligand acts as a pure N-donor.
- Reaction Scope : Phosphine-containing ligands are more effective in Pd-catalyzed arylations due to stronger metal-ligand interactions .
Coordination Chemistry and Catalytic Performance
Comparative studies of palladium complexes highlight structural and functional differences:
- Complex A: Dichloro{(4S)-2-[2′-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyloxazole-P,N}zinc(II) forms a tetrahedral geometry, whereas Complex B (allylpalladium with the target ligand) adopts a distorted square-planar configuration. This structural variation leads to distinct catalytic activities in conjugate additions .
- Catalytic Efficiency : The tert-butyl-phosphine ligand achieved 95% conversion in asymmetric Heck reactions, outperforming benzyl-substituted analogs by 20% .
Stability and Handling
Preparation Methods
Amidation of (R)-tert-Leucinol
Reagents :
-
(R)-tert-Leucinol (1.1 equiv)
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2-Bromophenylacetyl chloride (1.0 equiv)
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N-Methylmorpholine (1.5 equiv, base)
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Dichloromethane (solvent)
Procedure :
-
Activate 2-bromophenylacetic acid with thionyl chloride (1.2 equiv) to form the acyl chloride.
-
Add (R)-tert-leucinol and N-methylmorpholine dropwise at 0°C.
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Stir for 2 h at room temperature, then quench with NHCl.
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Purify via flash chromatography (hexanes/acetone, 4:1) to yield N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-bromophenylacetamide (92% yield).
Cyclization to Oxazoline
Reagents :
-
Thionyl chloride (2.0 equiv)
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Dichloromethane (solvent)
Procedure :
-
Treat the amide with thionyl chloride at 0°C for 30 min.
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Warm to room temperature and stir for 12 h.
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Concentrate under vacuum and purify via silica gel chromatography to obtain (R)-4-(tert-butyl)-2-(2-bromobenzyl)-4,5-dihydrooxazole (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Yield | 85% |
| Purity (HPLC) | >98% |
Phosphine Group Installation via Copper-Catalyzed Coupling
The bromine substituent is replaced with diphenylphosphine using Ullmann-type conditions.
Coupling Reaction
Reagents :
-
(R)-4-(tert-Butyl)-2-(2-bromobenzyl)-4,5-dihydrooxazole (1.0 equiv)
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Diphenylphosphine (1.5 equiv)
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Copper(I) iodide (10 mol%)
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1,10-Phenanthroline (20 mol%)
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Cesium carbonate (2.0 equiv)
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Toluene (solvent)
Procedure :
-
Combine reagents under nitrogen and heat to 110°C for 24 h.
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Filter through Celite® and concentrate.
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Purify via chromatography (hexanes/ethyl acetate, 5:1) to isolate the product (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Yield | 78% |
| Enantiomeric Excess | >99% ee (retained) |
Alternative Route: Directed Ortho Lithiation
For substrates lacking pre-installed halogens, lithiation enables direct phosphination.
Lithiation-Phosphination
Reagents :
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(R)-4-(tert-Butyl)-2-benzyl-4,5-dihydrooxazole (1.0 equiv)
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Lithium diisopropylamide (2.0 equiv)
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Chlorodiphenylphosphine (1.2 equiv)
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Tetrahydrofuran (solvent, -78°C)
Procedure :
-
Deprotonate the benzyl ortho position with LDA at -78°C.
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Add chlorodiphenylphosphine and warm to 0°C over 2 h.
-
Quench with saturated NHCl and extract with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | -78°C to 0°C |
| Yield | 65% |
| Purity (NMR) | 97% |
Stereochemical Control and Optimization
Chiral Retention During Cyclization
The (R)-configuration at C4 is preserved during cyclization due to an S2 mechanism. Thionyl chloride promotes chloride formation without racemization, as confirmed by X-ray crystallography.
Solvent and Base Effects
-
Polar aprotic solvents (e.g., DMF) improve coupling yields but risk phosphine oxidation.
-
CsCO outperforms KCO in copper-catalyzed reactions, enhancing conversion by 20%.
Scalability and Industrial Adaptations
Kilogram-Scale Production
Purification Strategies
-
Recrystallization : Ethanol/water mixtures yield >99.5% pure product.
-
Storage : Under argon at -20°C prevents phosphine oxidation.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Amidation-Cyclization | 85% | >99% | High | Moderate |
| Copper Coupling | 78% | >99% | Moderate | High |
| Directed Lithiation | 65% | >99% | Low | Low |
Q & A
What are the key challenges in synthesizing (R)-4-(tert-Butyl)-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole, and how can they be methodologically addressed?
Basic Research Question
Synthesis of this chiral oxazoline ligand involves overcoming issues like undesired side reactions (e.g., over-acylation or hydrolysis) and low cyclization efficiency. For instance, direct acylation of precursors using acid chlorides may lead to bis-acylated byproducts .
Methodological Solutions :
- Activation Strategies : Use isobutyl chloroformate with N-methylmorpholine to achieve controlled acylation, avoiding over-functionalization .
- Cyclization Optimization : Convert intermediates to stable derivatives (e.g., mesylates or chlorides) before cyclization. Sodium methoxide in anhydrous THF enhances ring closure efficiency by minimizing hydrolysis .
- Purification : Neutral silica gel (e.g., ZEOprep ECO) mitigates decomposition during chromatography, preserving ligand integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
